molecular formula C14H16N2O4 B3947518 methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate CAS No. 313067-49-1

methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B3947518
CAS No.: 313067-49-1
M. Wt: 276.29 g/mol
InChI Key: HGOODTPHWIFRCU-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound characterized by its molecular structure, which includes a pyrazole ring, an acetyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a suitable β-keto ester under acidic conditions. The resulting pyrazole derivative is then acetylated and further modified to introduce the methoxyphenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial effects.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Methyl 3-acetyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate

  • Methyl 3-acetyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate

  • Methyl 3-acetyl-1-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate

Uniqueness: Methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the methoxy group at the 4-position enhances its lipophilicity and potential for biological interactions.

Properties

IUPAC Name

methyl 5-acetyl-2-(4-methoxyphenyl)-3,4-dihydropyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)13-12(14(18)20-3)8-16(15-13)10-4-6-11(19-2)7-5-10/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOODTPHWIFRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(CC1C(=O)OC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146990
Record name Methyl 3-acetyl-4,5-dihydro-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313067-49-1
Record name Methyl 3-acetyl-4,5-dihydro-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313067-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-acetyl-4,5-dihydro-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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